

A Technical Guide to CDFI Certification and Regulation in the United States

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This guide provides a comprehensive overview of the certification and regulatory framework for Community Development Financial Institutions (**CDFIs**) in the United States. The processes and standards detailed below are primarily governed by the U.S. Department of the Treasury's Community Development Financial Institutions Fund (**CDFI Fund**).

Core Principles of CDFI Certification

To become a certified **CDFI**, an organization must demonstrate to the **CDFI Fund** that it meets seven key criteria.^{[1][2]} This certification provides access to a network of mission-driven institutions and makes the organization eligible for various funding and technical assistance programs offered by the **CDFI Fund**.^{[2][3]}

A foundational requirement for certification is that the institution has a primary mission of promoting community development.^{[1][2]} Furthermore, at least 60% of an institution's financial product activities must be directed towards economically distressed target markets.^[4]

The seven core requirements for **CDFI** certification are:

- **Legal Entity:** The applicant must be a legal entity at the time of application.^{[1][2]}
- **Primary Mission of Community Development:** The organization's core purpose must be to promote community development.^{[1][2]}

- **Financing Entity:** The applicant must be a financing entity.[\[1\]](#)[\[2\]](#)
- **Primarily Serve a Target Market:** The organization must primarily serve one or more designated target markets.[\[1\]](#)[\[2\]](#)
- **Provide Development Services:** The institution must offer development services in conjunction with its financing activities.[\[1\]](#)[\[2\]](#)
- **Maintain Accountability to a Target Market:** The organization must be accountable to its defined target market.[\[1\]](#)[\[2\]](#)
- **Non-Governmental Entity:** The applicant must not be a government entity or controlled by one (with exceptions for tribal governments).[\[1\]](#)[\[2\]](#)

The CDFI Certification Process: A Methodological Workflow

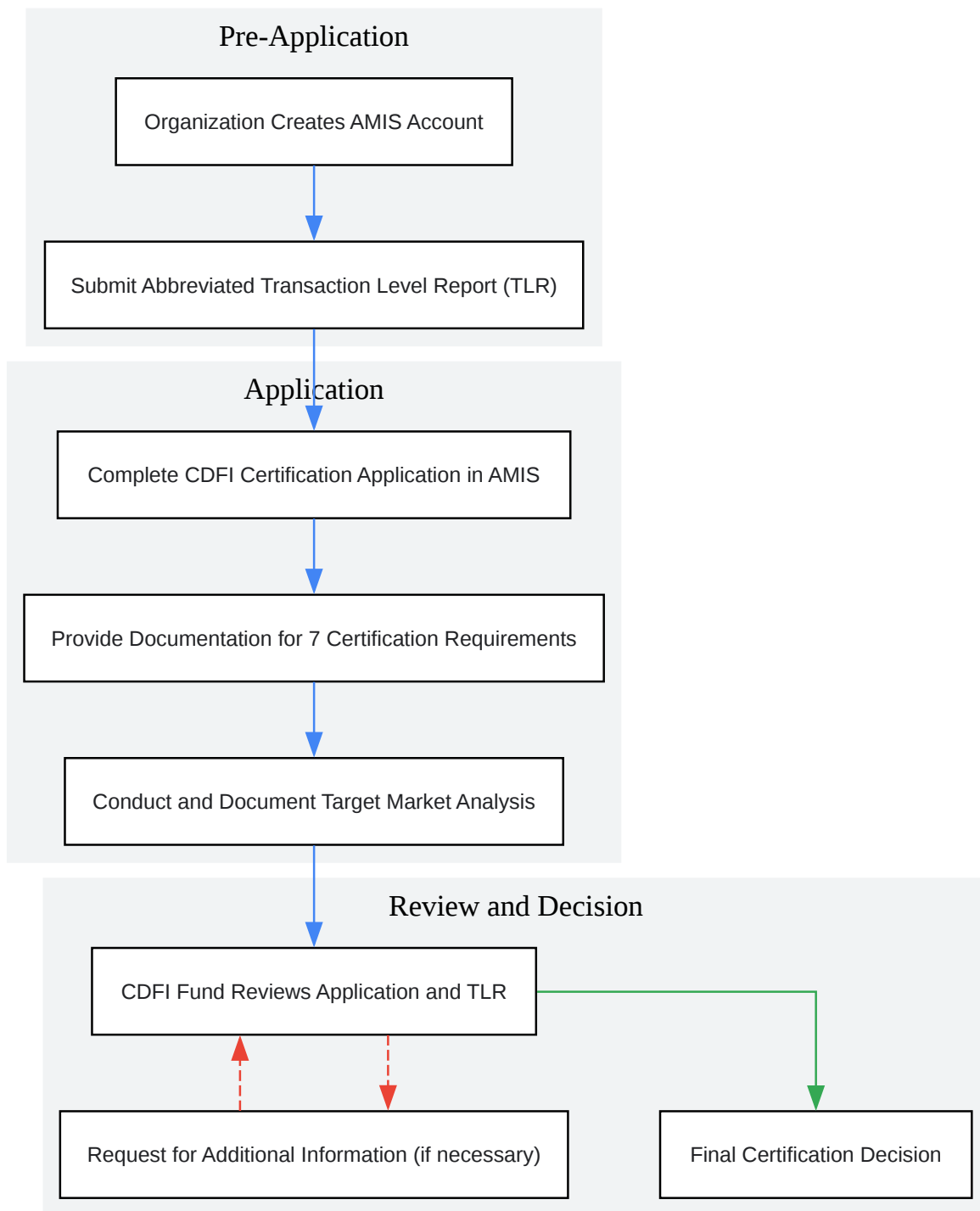
The **CDFI** certification process involves a detailed application submitted through the **CDFI** Fund's Awards Management Information System (AMIS).[\[5\]](#) As of December 7, 2023, the **CDFI** Fund has released a revised **CDFI** Certification Application with a phased implementation for new and existing **CDFIs**.[\[6\]](#)

Experimental Protocol: **CDFI** Certification Application

- **Account Creation:** The applicant organization must first create an account in the **CDFI** Fund's Awards Management Information System (AMIS).[\[5\]](#)
- **Transaction Level Report (TLR) Submission:** New applicants are required to submit an abbreviated version of the Transaction Level Report (TLR). This report details the organization's origination activities for its most recently completed fiscal year and is used to assess compliance with target market benchmarks.[\[6\]](#)
- **Application Completion:** The applicant completes the **CDFI** Certification Application within AMIS, providing detailed information and supporting documentation for each of the seven certification requirements.[\[5\]](#)

- Target Market Analysis: A critical component of the application is demonstrating that the organization directs at least 60% of both the number and dollar volume of its financial products to one or more eligible target markets.^[4] The **CDFI** Fund provides pre-approved methodologies for this assessment.^[4]
- Review and Decision: The **CDFI** Fund's Office of Certification Policy and Evaluation reviews the submitted application and TLR data. The **CDFI** Fund may request additional information or clarification during the review process. A final determination on certification is then made.

Below is a diagram illustrating the **CDFI** certification workflow:



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CDFI Certification Application Workflow

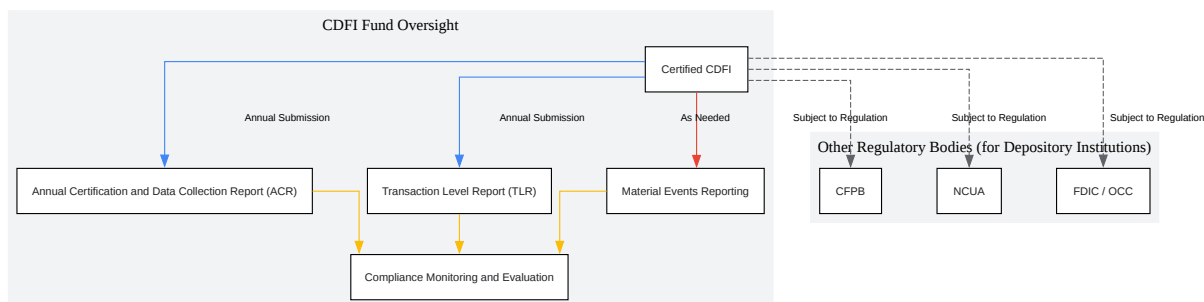
Regulation and Ongoing Compliance

Certified **CDFIs** are subject to ongoing regulation and compliance monitoring to ensure they continue to meet the certification requirements.^[7] This is primarily accomplished through the submission of the Annual Certification and Data Collection Report (ACR).^[7]

Experimental Protocol: Annual Compliance and Reporting

- Annual Certification and Data Collection Report (ACR): All certified **CDFIs** must submit an ACR to the **CDFI** Fund annually.^[8] This report allows the **CDFI** Fund to assess a **CDFI**'s ongoing compliance with certification guidelines and gathers data on the **CDFI** industry.^[7]
- ACR Submission Timeline: For organizations certified under the revised application, the ACR is due within 180 days of their fiscal year-end.^[7] Those certified under the previous application must submit the ACR within 90 days of their fiscal year-end until they are recertified under the new application.^[7]
- Transaction Level Report (TLR): As part of the revised certification policies, all certified **CDFIs** are required to submit a TLR annually with their ACR.^[7]
- Material Events Reporting: **CDFIs** that have received awards from the **CDFI** Fund are required to submit a Material Events form within 30 days of the occurrence of a significant event that could affect their certification status.^[9]
- Regulatory Oversight for Depository Institutions: **CDFI** banks and credit unions are also subject to oversight by their primary federal regulators, such as the Consumer Financial Protection Bureau (CFPB), the National Credit Union Administration (NCUA), the Federal Deposit Insurance Corporation (FDIC), and the Office of the Comptroller of the Currency (OCC).^{[10][11][12]}

The following diagram illustrates the regulatory and compliance structure for **CDFIs**:



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CDFI Regulatory and Compliance Structure

Quantitative Data on the CDFI Industry

The **CDFI** industry has experienced significant growth in recent years. The following tables summarize key quantitative data about the industry.

Table 1: Growth of the **CDFI** Industry

Metric	2018	May 2023	Growth
Industry Assets	~\$150 Billion	> \$450 Billion	~200%
Number of Certified CDFIs	~1,040	~1,460	~40%
Number of CDFI Credit Unions	290 (2019)	529	~82%
Source: Federal Reserve, CDFI Coalition [13] [14]			

Table 2: Types of Certified **CDFIs** (as of September 2023)

CDFI Type	Percentage of Total
Loan Fund	42%
Credit Union	34%
Bank or Thrift	13%
Depository Institution Holding Company	10%
Venture Capital Fund	<1%
Source: An Introduction to the CDFI Fund - OCC.gov [15]	

Regulatory Distinctions for Different CDFI Types

While all **CDFIs** must adhere to the **CDFI Fund's** certification and reporting requirements, their primary regulatory oversight can differ based on their institutional structure.

Table 3: Regulatory Oversight by **CDFI** Type

CDFI Type	Primary Regulators	Key Characteristics
Community Development Banks & Thrifts	FDIC, OCC, Federal Reserve, State Banking Agencies	For-profit institutions with community representation on their boards. Deposits are FDIC-insured.[12]
Community Development Credit Unions	NCUA, State Regulators	Non-profit financial cooperatives owned by their members. Deposits are typically insured by the NCUA. [12]
Community Development Loan Funds	State laws where they operate; subject to third-party audits. Not federally regulated as depository institutions.	Typically non-profits providing financing and development services.[11]
Community Development Venture Capital Funds	State laws; not federally regulated as depository institutions.	For-profit or non-profit funds providing equity and debt-with-equity features.[11]

It is important to note that the National Credit Union Administration (NCUA) and the **CDFI** Fund have a partnership to streamline the **CDFI** certification process for qualifying low-income designated credit unions (LICUs).[16] This initiative allows eligible credit unions to submit data to the NCUA for a preliminary qualification analysis before proceeding with the application to the **CDFI** Fund.[16]

Conclusion

The certification and regulation of **CDFIs** in the United States is a multi-faceted process overseen by the **CDFI** Fund, with additional layers of oversight for depository institutions from their primary federal regulators. The rigorous certification process ensures that these institutions maintain a primary mission of community development and primarily serve low-income and underserved communities. Ongoing compliance, primarily through the Annual Certification and Data Collection Report, ensures that certified **CDFIs** continue to adhere to these standards. The framework is designed to foster a robust and accountable network of

financial institutions dedicated to promoting economic opportunity in distressed communities across the nation.

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